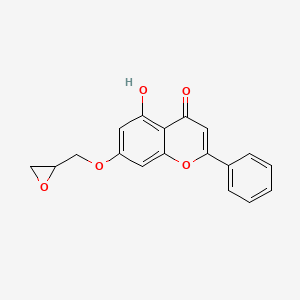
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one, also known as HOCPCA, is a synthetic compound that belongs to the family of coumarin derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
DNA Non-intercalative Topoisomerase II Catalytic Inhibitor
5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one, a compound related to your query, has been identified as a DNA non-intercalative topoisomerase II specific catalytic inhibitor. This compound targets the ATP-binding domain of topoisomerase II and exhibits high selectivity against the α-isoform, demonstrating lower toxicity compared to other topoisomerase II poisons like etoposide (Park et al., 2019).
Structural Studies in Crystallography
Compounds structurally similar to your query have been synthesized and analyzed using X-ray crystallography. For example, 4-(oxiran-2-ylmethoxy)benzoic acid has been crystallized in the monoclinic system, providing valuable information for structural chemistry and potential pharmaceutical applications (Obreza & Perdih, 2012).
Cytotoxic Agents in Cancer Research
Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. Some of these analogues showed promising cytotoxic activity, surpassing that of the parent compound, indicating potential applications in cancer therapy (Liu et al., 2017).
Synthesis of Biocidal Compounds for Industrial Applications
New biocidal compounds have been synthesized, including those with 4-(oxiran-2-ylmethoxy) phenyl moieties. These compounds have shown promising applications in the plastic industry, demonstrating antimicrobial activity against various bacterial strains (Zaiton et al., 2018).
Electrochemical Detection of DNA
Compounds with oxiran-2-ylmethoxy groups have been explored as potential labels for electrochemical detection of DNA, indicating their utility in biochemical and diagnostic applications (Šimonová et al., 2014).
Anticorrosive Behavior in Material Science
In material science, aromatic epoxy monomers containing oxiran-2-yl-methoxy groups have been studied for their anticorrosive properties on carbon steel in acidic solutions. These studies provide insights into the development of new materials with enhanced durability and resistance to corrosion (Dagdag et al., 2019).
Propriétés
Numéro CAS |
84858-42-4 |
|---|---|
Nom du produit |
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one |
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
5-hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H14O5/c19-14-6-12(21-9-13-10-22-13)7-17-18(14)15(20)8-16(23-17)11-4-2-1-3-5-11/h1-8,13,19H,9-10H2 |
Clé InChI |
UDIGIQIAYHXCND-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
SMILES canonique |
C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Synonymes |
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
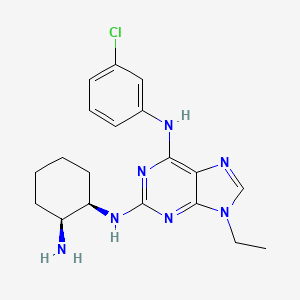
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
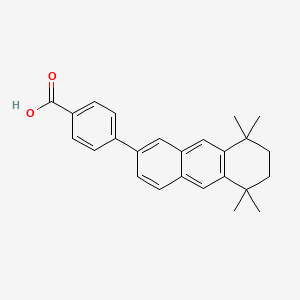
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
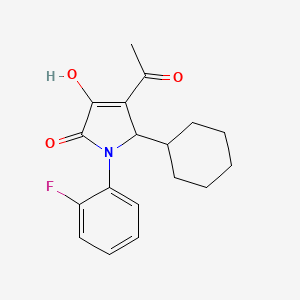
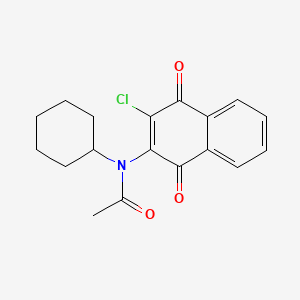
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
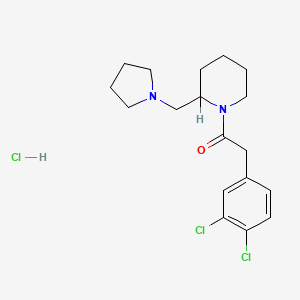
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
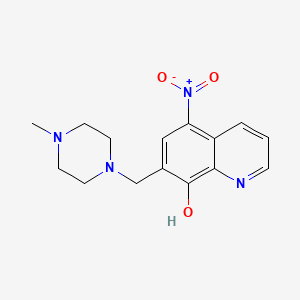
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
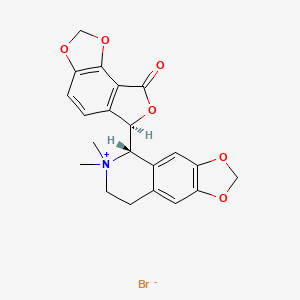
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)